西沙必利

概述

描述

Cisapride is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system. This compound was discovered by Janssen Pharmaceuticals in 1980 and has been marketed under trade names such as Prepulsid and Propulsid . Despite its efficacy in treating conditions like gastroesophageal reflux disease and diabetic gastroparesis, its use has been limited or withdrawn in many countries due to serious cardiac side effects .

作用机制

Target of Action

Cisapride primarily targets the serotonin 5-HT4 receptors . These receptors play a crucial role in the enteric nervous system, which regulates the function of the gastrointestinal tract .

Mode of Action

Cisapride acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, cisapride promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction with its targets leads to increased motility in the upper gastrointestinal tract .

Biochemical Pathways

The activation of serotonin 5-HT4 receptors by cisapride leads to the release of acetylcholine, which in turn stimulates the myenteric plexus in the gut . This results in increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum . The overall effect is accelerated gastric emptying and intestinal transit .

Pharmacokinetics

Cisapride exhibits an oral bioavailability of approximately 30-40% , indicating first-pass metabolism in the liver or gut . It is primarily metabolized by the liver enzyme CYP3A4 . The elimination half-life of cisapride is about 10 hours , and it is excreted via the kidneys and bile duct .

Result of Action

The action of cisapride results in increased motility of the upper gastrointestinal tract . The increased motility leads to accelerated gastric emptying and intestinal transit . This can help alleviate symptoms in conditions like gastroesophageal reflux disease (GERD) and gastroparesis .

Action Environment

The activity of cisapride can be influenced by various environmental factors . For instance, the potential for drug interactions during drug absorption is significant due to the influence of environmental factors on the activity of intestinal CYP3A4/5 . Therefore, the action, efficacy, and stability of cisapride can be affected by these factors .

科学研究应用

Cisapride has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study serotonin receptor agonists.

Biology: Investigated for its effects on gastrointestinal motility and neurotransmitter release.

Industry: Utilized in the formulation of sustained-release tablets for better therapeutic outcomes

生化分析

Biochemical Properties

Cisapride acts through the stimulation of the serotonin 5-HT4 receptors, which increases the release of acetylcholine neurotransmitters in the enteric nervous system . This action specifically occurs in the myenteric plexus . Cisapride does not induce muscarinic or nicotinic receptor stimulation, nor does it inhibit acetylcholinesterase activity .

Cellular Effects

Cisapride stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum . This results in accelerated gastric emptying and intestinal transit .

Molecular Mechanism

The molecular mechanism of Cisapride involves its action as a serotonin 5-HT4 receptor agonist . Upon activation of the receptor signaling pathway, Cisapride promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This stimulation of the serotonin receptors increases acetylcholine release in the enteric nervous system .

Temporal Effects in Laboratory Settings

There were temporal relationships observed between the events and the initiation of Cisapride treatment, increases in the dosage, and the receipt of interacting medications . The relationships between the adverse events and the latter two factors exhibited biological gradients .

Dosage Effects in Animal Models

In dogs, Cisapride is administered at 0.1–0.5 mg/kg orally every 8–12 hours . In cats, it is given at 2.5–5.0 mg per cat orally 2–3 times daily or 0.5 mg/kg 2–3 times daily . Dosages may be titrated upwards, if tolerated, to as high as 7.5 mg per cat orally 3 times daily in large cats .

Metabolic Pathways

Cisapride is metabolized primarily by hepatic metabolism by CYP3A4 . Cisapride was a relatively potent inhibitor of CYP2D6, with no significant effect on other isoforms tested . Our data suggest that CYP3A is the main isoform involved in the overall metabolic clearance of cisapride .

Transport and Distribution

The entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue . After equilibrium, drug concentrations in tissues and in extracellular fluids are reflected by the plasma concentration .

Subcellular Localization

Given its mechanism of action, it is likely that Cisapride interacts with serotonin 5-HT4 receptors, which are located on the cell membrane

准备方法

Synthetic Routes and Reaction Conditions: Cisapride can be synthesized through reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone. This process involves the use of reducing agents and specific reaction conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, Cisapride is often prepared by direct compression techniques using hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) K4M and HPMC K100M. These polymers help in sustaining the release of the drug, making it more effective for therapeutic use .

化学反应分析

Types of Reactions: Cisapride undergoes various chemical reactions, including:

Oxidation: Cisapride can be oxidized using ferric chloride to form colored species.

Reduction: Reductive amination is a key step in its synthesis.

Substitution: The compound can form complexes with reagents like 3-methyl-2-benzothiazolinone hydrazone hydrochloride and chloranilic acid.

Common Reagents and Conditions:

Oxidative Coupling: 3-methyl-2-benzothiazolinone hydrazone hydrochloride in the presence of ferric chloride.

Chelation: Formation of complexes with 1,10-phenanthroline and chloranilic acid.

Major Products:

Colored Species: Formed during oxidative coupling reactions.

Complexes: Formed during chelation reactions with specific reagents.

相似化合物的比较

Metoclopramide: Another prokinetic agent used to treat similar conditions but has antidopaminergic effects.

Domperidone: A dopamine antagonist with prokinetic properties.

Omeprazole: A proton pump inhibitor used to reduce stomach acid production.

Famotidine: An H2 antagonist used to treat gastric acid-related disorders .

Uniqueness of Cisapride: Cisapride is unique in its selective serotonin 5-HT4 receptor agonist activity, which distinguishes it from other prokinetic agents like metoclopramide and domperidone that have antidopaminergic effects. This selectivity allows Cisapride to enhance gastrointestinal motility without the central nervous system side effects associated with dopamine antagonists .

属性

CAS 编号 |

81098-60-4 |

|---|---|

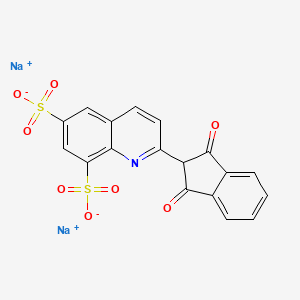

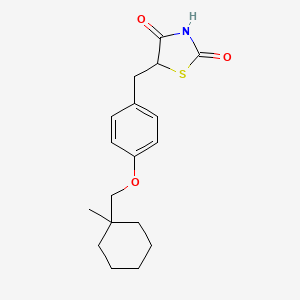

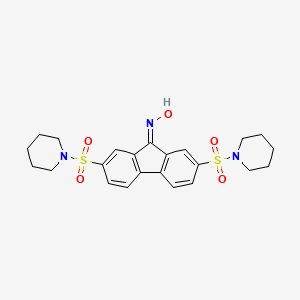

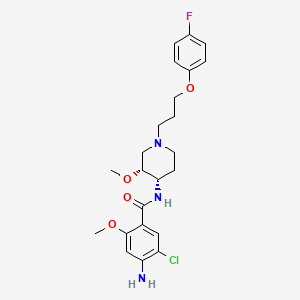

分子式 |

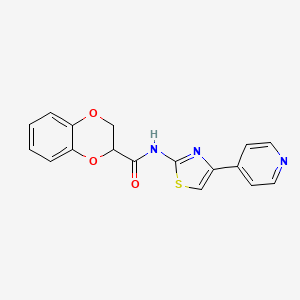

C23H29ClFN3O4 |

分子量 |

465.9 g/mol |

IUPAC 名称 |

4-amino-5-chloro-N-[(3R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |

InChI |

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20?,22-/m1/s1 |

InChI 键 |

DCSUBABJRXZOMT-LWMIZPGFSA-N |

SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

手性 SMILES |

CO[C@@H]1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

规范 SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

外观 |

Solid powder |

颜色/形态 |

White to slightly biege powder |

熔点 |

110 °C |

Key on ui other cas no. |

81098-60-4 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Kaudalit; Kinestase; Prepulsid; Presid; Pridesia; Propulsid; |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。